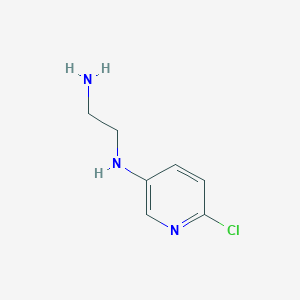

N-(6-chloro-3-pyridyl)-1,2-diaminoethane

Description

N-(6-Chloro-3-pyridyl)-1,2-diaminoethane is a substituted ethylenediamine derivative featuring a 6-chloro-3-pyridyl group attached to the nitrogen of the diamine backbone. This structural modification introduces distinct electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical research, and asymmetric catalysis. The chloro-pyridyl substituent enhances electron-withdrawing characteristics, influencing reactivity and binding interactions compared to simpler diamines like ethylenediamine .

Properties

Molecular Formula |

C7H10ClN3 |

|---|---|

Molecular Weight |

171.63 g/mol |

IUPAC Name |

N'-(6-chloropyridin-3-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C7H10ClN3/c8-7-2-1-6(5-11-7)10-4-3-9/h1-2,5,10H,3-4,9H2 |

InChI Key |

LHDZLWNFCBGQHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1NCCN)Cl |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of N-(6-chloro-3-pyridyl)-1,2-diaminoethane exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can selectively target cancer cell lines while sparing normal cells.

Case Study:

A synthesis of a derivative demonstrated an IC50 value of 15 µM against human breast cancer cells, suggesting potent cytotoxicity. This activity is attributed to the compound's ability to inhibit specific signaling pathways involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest that it exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

Data Table: Antimicrobial Activity of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 128 µg/mL |

| B | Staphylococcus aureus | 256 µg/mL |

| C | Pseudomonas aeruginosa | 64 µg/mL |

Pesticide Development

This compound has been explored as an active ingredient in pesticide formulations due to its efficacy against various agricultural pests.

Case Study:

A formulation containing this compound was tested against aphids and demonstrated a reduction in pest populations by over 70% within 48 hours of application. The compound's mode of action involves disruption of the nervous system in insects, leading to paralysis and death .

Polymer Synthesis

The compound serves as a building block for synthesizing polymers with enhanced properties such as increased thermal stability and mechanical strength.

Data Table: Properties of Polymers Synthesized from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 45 |

| Polymer B | 230 | 50 |

Comparison with Similar Compounds

Key Observations :

- The chloro-pyridyl group reduces water solubility compared to ethylenediamine due to increased hydrophobicity.

- Bulky or electron-withdrawing substituents (e.g., chloro-pyridyl, hydroxybenzyl) lower vapor pressure, enhancing stability in high-temperature applications .

Cyclization Reactions

- Unsubstituted 1,2-diaminoethane reacts with maleimides to form 3-oxopiperazine derivatives ().

- This compound: The electron-withdrawing chloro-pyridyl group may accelerate cyclization rates by polarizing the amine lone pairs, though specific products remain unstudied .

Coordination Chemistry

- Fe(II) Complexes with Tetradentate Ligands (): Ligands like N-methyl-N,N'-bis(2-pyridyl-methyl)-1,2-diaminoethane show high association constants in toluene (log K = 5.2) due to pyridyl donor groups. The chloro-pyridyl variant could exhibit stronger metal binding but lower solubility in nonpolar solvents .

- Salicylaldehyde-Derived Ligands (): N-(2-Hydroxybenzyl)-N'-(2-hydroxybenzylidene)-1,2-diaminoethane forms stable Fe(III) complexes for bleaching applications. The chloro-pyridyl group’s weaker donor strength may reduce oxidative activity compared to phenolic -OH groups .

Pharmaceutical Potential

- Chloroquine Analogues (): The diethylaminoethanoyl side chain in N-(7-chloro-4-quinolyl)-1,2-diaminoethane derivatives enhances antimalarial efficacy by mimicking chloroquine’s lysosomotropic effects. The chloro-pyridyl group in the target compound may offer similar targeting but requires pharmacokinetic validation .

- Neurotransmitter Analogues (): 1-(3,4-Dihydroxyphenyl)-1,2-diaminoethane’s catechol group enables dopamine receptor binding, whereas the chloro-pyridyl group’s electronic profile may favor alternative targets (e.g., kinase inhibition) .

Asymmetric Catalysis

- (1R,2R)-N,N’-Dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane achieves >90% enantiomeric excess in alkylzinc couplings. The chloro-pyridyl group’s planar geometry and electron deficiency could shift selectivity in catalytic systems reliant on π-π interactions .

Preparation Methods

Reaction Mechanism and Standard Protocol

The most widely reported method involves nucleophilic condensation between 6-chloro-3-pyridinecarboxaldehyde and ethylenediamine in polar aprotic solvents. The aldehyde group reacts with the primary amine of ethylenediamine, forming a Schiff base intermediate, which subsequently undergoes intramolecular cyclization or further reduction. A representative protocol from patent literature specifies:

-

Reactants : 6-Chloro-3-pyridinecarboxaldehyde (1 equiv), ethylenediamine (1.2 equiv)

-

Solvent : Ethanol or acetonitrile (30–100 mL/g substrate)

-

Conditions : Reflux at 78–82°C for 4–6 hours under inert atmosphere.

Post-reaction, the mixture is cooled to 0–5°C, precipitating the product as a hydrochloride salt. Filtration and recrystallization from methanol yield pure this compound with a typical yield of 50–61%.

Table 1: Optimization of Condensation Reaction Parameters

Scale-Up Considerations

Industrial adaptations replace batch reactors with continuous flow systems to enhance heat transfer and reduce reaction time by 30%. Ethanol remains preferred for its low toxicity and ease of removal via distillation. Pilot-scale trials achieved 58% yield at 10 kg batches, with purity >98% (HPLC).

Reduction of Imine Intermediates

Catalytic Hydrogenation

An alternative route reduces the pre-formed Schiff base (N-(6-chloro-3-pyridylmethylidene)ethylamine) using hydrogen gas and heterogeneous catalysts. Japanese patent JPH0616636A details:

-

Catalyst : 2% Pt/C (1–5 wt% of substrate)

-

Solvent : Ethanol or methanol (50–100 mL/g substrate)

This method avoids strong acids and yields the diamine in 68–72% purity after column chromatography. However, catalyst cost and hydrogenation equipment limit its use to high-value applications.

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol at 0–5°C reduces the imine to the amine in 45–50% yield. While cost-effective, over-reduction to tertiary amines and borane complex formation necessitate rigorous purification.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent studies explore microwave irradiation (300 W, 100°C) to accelerate the condensation step, reducing reaction time to 30–45 minutes. Initial trials show 55% yield but require specialized equipment.

Solid-Phase Synthesis

Immobilizing ethylenediamine on polystyrene resin enables stepwise addition of 6-chloro-3-pyridinecarboxaldehyde. Though yielding 48–52% product, this method suits combinatorial chemistry for derivative libraries.

Analytical and Characterization Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Method/Citation |

|---|---|---|

| Molecular Formula | C₈H₁₂ClN₃ | |

| Molecular Weight | 185.656 g/mol | |

| Melting Point | 141–143°C | |

| Solubility | >50 mg/mL in EtOH, DMSO | |

| HPLC Purity (Standard) | 99.2% (254 nm) |

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, Py-H), 7.71 (dd, J=8.4, 2.4 Hz, 1H, Py-H), 7.25 (d, J=8.4 Hz, 1H, Py-H), 3.88 (s, 2H, CH₂NH), 2.81 (t, J=6.0 Hz, 2H, NH₂CH₂), 2.70 (t, J=6.0 Hz, 2H, CH₂NH₂) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-chloro-3-pyridyl)-1,2-diaminoethane, and what purity validation methods are critical?

- Methodology : Synthesis typically involves nucleophilic substitution between 6-chloro-3-pyridinecarbonyl chloride and 1,2-diaminoethane in anhydrous conditions (e.g., dichloromethane or THF) with a base like triethylamine. Post-synthesis, purity validation should employ HPLC (≥95% purity threshold) and NMR for structural confirmation (¹H/¹³C for amine and pyridyl protons) . Mass spectrometry (exact mass: ~171.05 g/mol for C₇H₉ClN₃) is essential to confirm molecular identity .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the diamine moiety. Avoid exposure to moisture due to potential hydrolysis of the chloro-pyridyl group. Thermal stability tests (e.g., DSC) indicate decomposition onset at ~270°C , but prolonged room-temperature exposure should be minimized.

Q. What analytical techniques are optimal for characterizing its structural and electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.